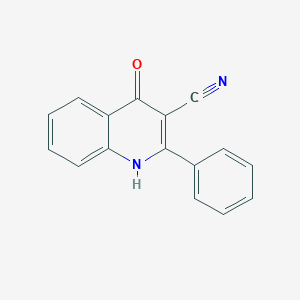
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile typically involves multiple steps, including cyclization, nitration, and chlorination. One common method starts with 4-methoxyaniline, which undergoes cyclization to form the quinoline ring, followed by nitration and chlorination to introduce the nitro and chloro groups, respectively . The reaction conditions are generally mild, and the process is suitable for large-scale production due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis and solvent-free conditions, can enhance the overall process .
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-2-methyl-6-aminoquinoline-3-carbonitrile, while substitution of the chloro group can produce a wide range of quinoline derivatives with different functional groups .
科学的研究の応用
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile has numerous scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various quinoline-based compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 4-chloro-6-methoxy-2-methyl-3-nitroquinoline .
Uniqueness
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
915369-76-5 |
|---|---|
分子式 |
C11H6ClN3O2 |
分子量 |
247.64 g/mol |
IUPAC名 |
4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-9(5-13)11(12)8-4-7(15(16)17)2-3-10(8)14-6/h2-4H,1H3 |
InChIキー |
YAVONDGTWXISHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)
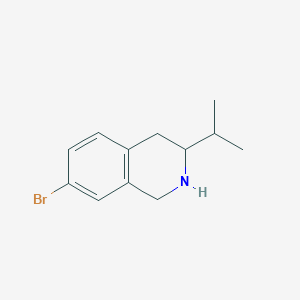

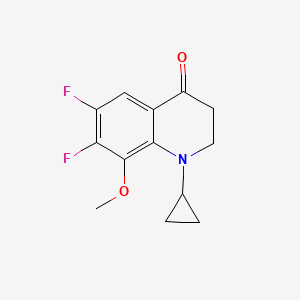
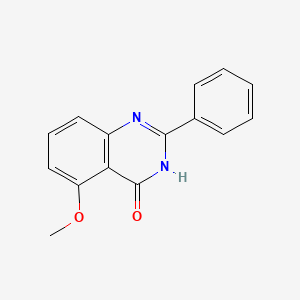
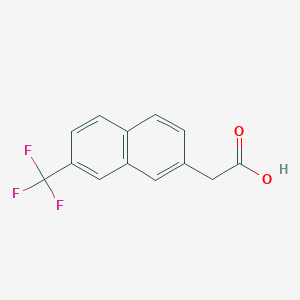


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)


